molecular formula C9H18O2 B6284598 3-ethyl-5-methylhexanoic acid CAS No. 872309-73-4

3-ethyl-5-methylhexanoic acid

Cat. No.: B6284598
CAS No.: 872309-73-4
M. Wt: 158.2
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Description

Overview of Branched-Chain Carboxylic Acids in Organic Chemistry Research

Carboxylic acids are organic compounds characterized by the presence of a carboxyl group (-COOH). wikipedia.org While straight-chain carboxylic acids are widely recognized, their branched-chain counterparts exhibit unique properties that make them subjects of significant research interest. researchgate.netresearchgate.net The branching in the carbon skeleton, which involves the attachment of alkyl groups, leads to distinct physical and, in some instances, chemical characteristics compared to their linear isomers. researchgate.net For example, the melting point of stearic acid is approximately 69°C, whereas its branched isomer, isostearic acid, melts at around 5°C. researchgate.net

The structure of the hydrocarbon chain is the determining factor for whether a carboxylic acid is considered branched. stackexchange.com The presence of heteroatomic functional groups, such as the carbonyl in the carboxyl group itself, does not constitute a branch in this context. stackexchange.com Branched-chain fatty acids are synthesized through various methods, including the Oxo process for acids derived from branched-chain olefins and aldol (B89426) condensation for compounds like 2-ethylhexanoic acid. researchgate.net These acids and their derivatives have found applications in diverse areas, such as in the formulation of lubricants and as pour point depressants in engine oils. researchgate.net

Significance of 3-Ethyl-5-Methylhexanoic Acid as a Target Molecule in Chemical Synthesis

The scientific interest in this compound and its derivatives is often linked to their role as intermediates in the synthesis of more complex and biologically significant molecules. google.comgoogle.com For instance, derivatives of this structural framework are key intermediates in the synthesis of pharmacologically active compounds. google.comgoogle.comlupinepublishers.com The synthesis of specific stereoisomers of related compounds, such as (S)-3-cyano-5-methylhexanoic acid ethyl ester, highlights the importance of this structural motif in accessing enantiomerically pure target molecules. google.comresearchgate.net

Various synthetic strategies have been developed to produce these branched-chain acid derivatives. These methods often involve multiple steps, starting from simpler, commercially available precursors. google.compatsnap.com The challenges in these syntheses frequently lie in controlling the stereochemistry at the chiral centers and achieving high yields and purity. researchgate.net

Chiral Considerations and Stereoisomeric Forms of this compound

The structure of this compound contains two chiral centers, at the C3 and C5 positions. This gives rise to the possibility of four stereoisomers: (3S,5S), (3R,5R), (3S,5R), and (3R,5S). The specific spatial arrangement of the ethyl and methyl groups at these centers defines the absolute configuration of each stereoisomer.

The synthesis of a single, optically pure stereoisomer is a significant challenge in organic synthesis. google.comgoogle.com Researchers often employ chiral auxiliaries, asymmetric catalysts, or enzymatic resolutions to achieve the desired enantiomeric purity. lupinepublishers.comresearchgate.net For example, in the synthesis of related compounds, chiral amines like (R)-1-phenylethylamine have been used to resolve racemic mixtures. google.comgoogle.com The determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample, is a critical step in these syntheses and is often accomplished using techniques like chiral gas-liquid chromatography. googleapis.com

The distinct stereoisomers can exhibit different biological activities, making their selective synthesis a crucial aspect of medicinal chemistry and drug development.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound872309-73-4C9H18O2158.24
(3S)-3-Ethyl-5-methylhexanoic acidNot AvailableC9H18O2158.24
(3R)-3-ethyl-5-methylhexanoic acidNot AvailableC9H18O2158.24
3-Chloro-5-methylhexanoic acidNot AvailableC7H13ClO2164.63
Ethyl 3-cyano-5-methylhexanoateNot AvailableC10H17NO2183.25

Properties

CAS No.

872309-73-4

Molecular Formula

C9H18O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Ethyl 5 Methylhexanoic Acid

Chemoenzymatic Synthesis Routes to 3-Ethyl-5-Methylhexanoic Acid and its Derivatives

Chemoenzymatic routes are increasingly favored for the synthesis of complex chiral molecules due to their efficiency and environmental benefits. These methods leverage the exquisite selectivity of enzymes to perform specific chemical transformations that are often difficult to achieve with conventional chemical catalysts.

Enzymatic Kinetic Resolution of Racemic Precursors

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers based on their different chemical properties.

Lipases are a class of enzymes that have demonstrated significant utility in the kinetic resolution of racemic esters. These enzymes catalyze the hydrolysis of ester bonds in an enantioselective manner, meaning they preferentially act on one enantiomer over the other. For instance, the lipase (B570770) from Pseudomonas cepacia has been shown to achieve high enantioselectivity in the hydrolysis of ester precursors. nih.gov This selectivity allows for the separation of the desired enantiomer of the carboxylic acid from the unreacted ester enantiomer. nih.gov The effectiveness of lipase-catalyzed reactions can be influenced by factors such as the choice of solvent and temperature, with some lipases retaining high enantioselectivity even at elevated temperatures up to 120°C in organic solvents. elsevierpure.com

Table 1: Lipase-Catalyzed Reactions

Enzyme Substrate Selectivity Reference
Pseudomonas cepacia Lipase 3-hydroxy-5-phenyl-4-pentenoicacidethylester High enantioselectivity nih.gov

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. nih.gov This enzymatic pathway is advantageous as it avoids the often harsh conditions required for chemical hydrolysis. Nitrilases can exhibit high regio- and enantioselectivity, making them valuable tools for asymmetric synthesis.

In the context of producing precursors for compounds structurally related to this compound, such as pregabalin (B1679071), nitrilase-mediated hydrolysis has been explored. For example, a nitrilase from Brassica rapa has been used for the highly regio- and enantioselective hydrolysis of isobutylsuccinonitrile to yield (S)-3-cyano-5-methylhexanoic acid. nih.gov This enzymatic step is a key part of a chemoenzymatic route to the final product. nih.govgoogle.com The use of immobilized E. coli cells expressing the nitrilase can facilitate catalyst reuse and simplify downstream processing. nih.gov

Table 2: Nitrilase-Mediated Hydrolysis

Enzyme Source Substrate Product Selectivity Reference
Brassica rapa Isobutylsuccinonitrile (S)-3-cyano-5-methylhexanoic acid High regio- and enantioselectivity nih.gov
Rhodococcus erythropolis Racemic ethyl 4-cyano-3-hydroxybutyrate (R)-4-cyano-3-hydroxybutyric acid Enantioselective hydrolysis nih.gov

Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govmanchester.ac.uk This capability is highly valuable for establishing stereocenters in a molecule. These enzymes have been successfully employed in the synthesis of chiral building blocks. nih.gov

For the synthesis of precursors to complex molecules, ene-reductases can be used to reduce α,β-unsaturated compounds with high stereoselectivity. nih.govacs.org For example, the bioreduction of (E)-ethyl 5-methyl-3-cyanohex-2-enoate can be achieved using an ene-reductase to produce the corresponding saturated cyano ester with a newly formed chiral center. acs.org This enzymatic reduction is a key step in chemoenzymatic routes to compounds like pregabalin, which shares structural motifs with this compound. acs.org

Table 3: Ene-Reductase Bioreduction

Enzyme Class Substrate Type Transformation Key Feature Reference
Old Yellow Enzyme (OYE) family α,β-unsaturated compounds Asymmetric alkene reduction High stereoselectivity nih.govmanchester.ac.uk

Integration of Biocatalysis in Multi-Step Synthesis

The true power of biocatalysis is often realized when enzymatic steps are integrated into a larger, multi-step synthetic sequence. This approach allows chemists to leverage the unique selectivities of enzymes for critical transformations within a longer, more complex synthesis. The integration of biocatalysis can lead to more efficient and sustainable manufacturing processes. nih.gov

The use of biocatalysis in multi-step synthesis aligns well with the principles of green chemistry. Enzymes operate under mild conditions (pH, temperature, and pressure), often in aqueous environments, which reduces the need for harsh reagents and organic solvents. nih.gov This inherently makes processes safer and more environmentally benign.

Process Efficiency and Sustainability Improvements

Recent research has focused on enhancing the efficiency and sustainability of synthesizing this compound and its derivatives. A notable development is the use of chemoenzymatic processes. For instance, a second-generation manufacturing process was developed to address issues of high process mass intensity and cost. This improved method utilizes nitrilase-mediated hydrolysis, which is a highly attractive approach for producing the critical chiral intermediate, (S)-3-cyano-5-methylhexanoic acid. researchgate.net Researchers have successfully screened and engineered a robust nitrilase from Arabis alpina for this purpose. researchgate.net

The advantages of such improved processes are significant and include:

Milder reaction conditions. researchgate.net

Avoidance of highly toxic reagents like potassium cyanide in large-scale operations. researchgate.net

The use of immobilized enzymes that can be recycled multiple times, improving atom economy. researchgate.netgoogle.com

Higher yields and improved chiral purity of the final product. lupinepublishers.com

Chemical Synthesis Pathways for this compound

Several distinct chemical synthesis pathways have been developed to produce this compound and its precursors. These routes often involve classic organic reactions tailored to construct the specific carbon skeleton and introduce the required functional groups.

Knoevenagel Condensation and Subsequent Hydrogenation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, frequently employed for carbon-carbon bond formation. mdpi.comnih.gov In the context of this compound synthesis, this reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group. mdpi.comnih.gov

One common route starts with the Knoevenagel condensation of isovaleraldehyde (B47997) and monoethyl malonate, which primarily yields an α,β-unsaturated ester. google.com This intermediate can then undergo further reactions, such as Michael addition and decarboxylation, to form a precursor that is subsequently hydrogenated to yield the desired acid. google.com The choice of catalyst for the Knoevenagel condensation is crucial, with boric acid being identified as an efficient and environmentally friendly option. mdpi.com

The subsequent hydrogenation of the unsaturated intermediate is a critical step. This can be achieved using various catalytic systems, including heterogeneous catalysts like palladium on charcoal. google.com

Diethyl Succinate-Based Approaches

Diethyl succinate (B1194679), the diethyl ester of succinic acid, serves as a versatile building block in organic synthesis. wikipedia.org It is a colorless liquid produced through the Fischer esterification of succinic acid and ethanol (B145695). wikipedia.org In synthesizing derivatives related to this compound, diethyl succinate can be a key starting material. For instance, it can be used in condensation reactions to build the necessary carbon framework. wikipedia.orgresearchgate.net

The production of diethyl succinate itself has been optimized through methods like reactive distillation, which can achieve high conversion rates and product purity. researchgate.net

Bromination-Cyanation Sequences

A synthetic strategy involving a bromination-cyanation sequence offers another pathway to the target molecule. This approach typically begins with an α,β-unsaturated ester, which is first reacted with bromine to form a dibromide intermediate. google.com This dibromide can then be treated with a cyanide source, such as potassium cyanide, to introduce the cyano group, which is a key functional group in many synthetic routes leading to amino acids. google.com

A variation of this method involves treating the dibromide with a base like potassium carbonate to form an unsaturated monobromide, which is then reacted with potassium cyanide. google.com

Asymmetric Hydrogenation using Chiral Catalysts

Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. In the synthesis of chiral molecules like the (S)-enantiomer of 3-aminomethyl-5-methylhexanoic acid (pregabalin), this method is particularly valuable. The key step often involves the asymmetric hydrogenation of a prochiral olefin, such as a cyano-substituted hexenoic acid derivative. researchgate.netamazonaws.comgoogle.com

Oxidation of Aldehyde Precursors

The oxidation of an aldehyde precursor represents a direct method to introduce the carboxylic acid functionality. For instance, an aldehyde like 3-ethyl-5-methylhexanal can be oxidized to form this compound. This transformation can be achieved using various oxidizing agents common in organic synthesis. While specific details for the oxidation of 3-ethyl-5-methyl-2-hexenal to the corresponding acid were not found in the provided search results, the general principle of oxidizing an aldehyde to a carboxylic acid is a fundamental and well-established reaction in organic chemistry. The gas-phase oxidation of related unsaturated aldehydes has been studied, though primarily in the context of atmospheric chemistry. researchgate.net

Conversion from Nitrile or Ester Functionalities

The transformation of nitriles and esters into carboxylic acids represents a fundamental and widely utilized strategy in organic synthesis. These methods are applicable to the preparation of this compound from corresponding nitrile or ester precursors.

The hydrolysis of a nitrile, such as 3-ethyl-5-methylhexanenitrile, to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. organicchemistrytutor.comchemguide.co.uklibretexts.org In acidic hydrolysis, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, facilitating the attack by water. An intermediate amide is formed, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.comchemguide.co.uk

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). chemguide.co.uklibretexts.org This process initially forms a carboxylate salt and ammonia. To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary. libretexts.org While both methods are effective, the choice between acidic and basic conditions can depend on the presence of other functional groups in the molecule that might be sensitive to one set of conditions over the other.

Similarly, the hydrolysis of an ester, such as ethyl 3-ethyl-5-methylhexanoate, provides a direct route to the carboxylic acid. This transformation is also commonly carried out using either acidic or basic catalysis. mnstate.edu Acid-catalyzed ester hydrolysis is an equilibrium-controlled process where the ester is heated with water in the presence of a strong acid. mnstate.edu To drive the equilibrium towards the carboxylic acid product, an excess of water is typically used. mnstate.edu

Saponification, or basic hydrolysis, is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, to produce the carboxylate salt and an alcohol. nih.gov Subsequent acidification of the reaction mixture liberates the free this compound. libretexts.orgnih.gov Enzymatic hydrolysis, often utilizing lipases, presents a milder alternative that can offer high stereoselectivity, which is particularly relevant for chiral molecules. google.comlupinepublishers.com

A general comparison of nitrile and ester hydrolysis conditions is presented below:

Functional GroupHydrolysis ConditionsIntermediate/ProductNotes
Nitrile Acidic (e.g., HCl, H₂SO₄), HeatCarboxylic Acid + Ammonium SaltDirect formation of the free acid. chemguide.co.uk
Basic (e.g., NaOH, KOH), HeatCarboxylate Salt + AmmoniaRequires a final acidification step to yield the free acid. libretexts.org
Ester Acidic (e.g., H₂SO₄, HCl), Water, HeatCarboxylic Acid + AlcoholReversible reaction; often requires excess water. mnstate.edu
Basic (Saponification) (e.g., NaOH), HeatCarboxylate Salt + AlcoholIrreversible reaction; requires a final acidification step. nih.gov
Enzymatic (e.g., Lipase)Carboxylic Acid/Carboxylate + AlcoholMild conditions and can be highly stereoselective. google.com

Quinine-Mediated Desymmetrization of Anhydrides

A powerful strategy for the enantioselective synthesis of chiral carboxylic acids, such as the (S)- or (R)-enantiomer of this compound, is the desymmetrization of a prochiral anhydride (B1165640). This approach can be effectively mediated by chiral auxiliaries, with cinchona alkaloids like quinine (B1679958) being particularly prominent catalysts. researchgate.netnih.gov

The key starting material for this synthesis would be 3-isobutylglutaric anhydride, a prochiral cyclic anhydride. While not precisely this compound's direct precursor, the synthesis of the structurally similar (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) from 3-isobutylglutaric anhydride provides a strong model for this approach. researchgate.netresearchgate.net The desymmetrization occurs through the stereoselective ring-opening of the anhydride with an alcohol, catalyzed by quinine. researchgate.net This reaction yields a monoester, where one of the two enantiotopic carbonyl groups of the anhydride has been selectively attacked. researchgate.netnih.gov

The success of this method hinges on the ability of the chiral catalyst to differentiate between the two carbonyl groups of the anhydride. The mechanism involves the formation of a reactive acyl-quinine intermediate, which then delivers the acyl group to the alcohol in a stereocontrolled manner. The choice of alcohol can also influence the efficiency and selectivity of the reaction. For instance, in the synthesis of a pregabalin intermediate, cinnamyl alcohol was used. researchgate.net The resulting enantioenriched monoester can then be further elaborated to the target carboxylic acid. This may involve cleavage of the ester group and subsequent chemical transformations.

The enantiomeric excess (e.e.) of the final product is a critical measure of the success of the desymmetrization. In related syntheses, high enantiomeric excess (>99% e.e.) has been achieved, demonstrating the efficacy of this methodology. researchgate.net

Table of Quinine-Mediated Desymmetrization Example (Analogous System):

AnhydrideAlcoholCatalystProductEnantiomeric Excess (e.e.)Reference
3-Isobutylglutaric AnhydrideCinnamyl AlcoholQuinine(S)-monoester intermediate for Pregabalin>99% researchgate.net

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The efficiency of any synthetic route is critically dependent on the optimization of reaction parameters. For the synthesis of this compound, careful control over solvent systems, reagent ratios, temperature, and pH is essential to maximize product yield and purity.

Solvent System Optimization

The choice of solvent is crucial as it can influence reaction rates, equilibria, and the solubility of reactants, intermediates, and products. In the context of carboxylic acid synthesis and purification, solvent selection plays a multifaceted role. annualreviews.orgresearchgate.net For reactions involving charged intermediates or polar transition states, such as in the hydrolysis of nitriles or esters, polar protic or aprotic solvents may be preferred to facilitate the reaction. organicchemistrytutor.com

In the context of purification by reactive extraction, a common technique for separating carboxylic acids, the solvent system typically consists of an extractant and a diluent. annualreviews.orgresearchgate.net The extractant, often a long-chain amine like trioctylamine (B72094) (TOA), complexes with the carboxylic acid, while the diluent modulates the physical properties of the organic phase, such as viscosity and polarity. researchgate.netresearchgate.net The selection of the diluent (e.g., long-chain alcohols, alkanes) is critical for achieving high extraction efficiency and selectivity. annualreviews.org For instance, combinations of tri-n-hexylamine and an alcohol have been shown to exhibit synergistic effects, leading to higher distribution coefficients for carboxylic acids like acetic and lactic acid. researchgate.net

Table of Solvent Effects in Carboxylic Acid Extraction (Illustrative Examples):

Carboxylic AcidExtractant/Diluent SystemKey FindingReference
Lactic AcidTri-n-hexylamine/AlcoholSynergistic effects lead to high distribution coefficients. researchgate.net
Acetic AcidAlamine 336/TolueneToluene as a diluent prevented the formation of a third phase. researchgate.net
Formic AcidAlamine 336/TolueneEquilibrium favors extraction with this system. researchgate.net

Catalyst and Reagent Ratios

The stoichiometry of reagents and the concentration of catalysts are fundamental parameters to optimize for maximizing yield and minimizing byproducts. In many syntheses, precise control of reagent ratios is critical. For example, in Grignard reactions used to form C-C bonds, the ratio of the Grignard reagent to the electrophile must be carefully controlled to prevent side reactions. mit.edu Similarly, in catalytic reactions, the catalyst loading is a key variable. Too little catalyst may result in slow or incomplete reactions, while an excess can be uneconomical and may lead to purification challenges. nih.gov

Table of Reagent Ratio Optimization in a Model Reaction (Catalytic Asymmetric Addition to an Unsaturated Carboxylic Acid):

ReagentRatio/ConditionOutcomeReference
Grignard ReagentVariedOptimal ratio identified for maximizing conversion. nih.gov
Chiral Ligand/Copper(I)VariedOptimal catalyst loading for high enantioselectivity. nih.gov
Lewis Acid (Me₃SiOTf)AdditiveCrucial for preventing carboxylate salt formation. nih.gov

Temperature and pH Control in Reactions

Temperature and pH are critical parameters that govern the kinetics and thermodynamics of chemical reactions. In the hydrolysis of nitriles and esters, temperature is a key factor. These reactions are often performed under reflux (heating) to increase the reaction rate. chemguide.co.uklibretexts.org However, excessively high temperatures can lead to the degradation of reactants or products, thus an optimal temperature must be determined. organicchemistrytutor.com

The pH of the reaction medium is particularly important in acid or base-catalyzed reactions. For the hydrolysis of nitriles, the reaction proceeds under either strongly acidic or strongly basic conditions. chemguide.co.uklibretexts.org In enzymatic reactions, pH control is paramount as enzymes typically exhibit optimal activity within a narrow pH range. For instance, in the lipase-catalyzed kinetic resolution of an ester, maintaining the pH at an optimal value (e.g., 7.2) is crucial for the reaction's success. google.com Deviations from the optimal pH can lead to a significant decrease in enzyme activity and selectivity. google.com

Table of Temperature and pH Effects on Related Reactions:

Reaction TypeParameterOptimal Range/ValueEffect of DeviationReference
Enzymatic HydrolysisTemperature15°CDecreased reaction rate and/or enzyme stability. google.com
Enzymatic HydrolysispH7.2Decreased enzyme activity and selectivity. google.com
Grignard AdditionTemperature-20°CLower enantioselectivity at higher temperatures. nih.gov
Nitrile HydrolysispHStrongly Acidic or BasicIneffective hydrolysis at neutral pH. chemguide.co.uklibretexts.org

High-Throughput Screening for Reaction Discovery and Optimization

High-throughput screening (HTS) is a modern methodology that enables the rapid and parallel execution of a large number of experiments, making it a powerful tool for discovering new reactions and optimizing existing ones. rsc.orgbeilstein-journals.org Instead of the traditional one-at-a-time approach, HTS utilizes multi-well plates and automated liquid handling to screen numerous combinations of catalysts, solvents, reagents, and reaction conditions simultaneously. rsc.org This approach significantly accelerates the identification of optimal conditions for a given transformation.

For the synthesis of this compound, HTS could be employed to screen a wide array of catalysts for the desymmetrization of the corresponding anhydride or to identify the most effective solvent and base combination for a nitrile hydrolysis. By analyzing the results from a large experimental dataset, it is possible to identify trends and optimal "hits" that lead to higher yields and purity. rsc.org For example, a high-throughput screening of solvent-reagent combinations for Steglich-type esterifications identified Mukaiyama's reagent in dimethyl carbonate as a highly effective and more sustainable option. rsc.org This data-rich approach to optimization is becoming increasingly prevalent in both academic and industrial research to expedite the development of efficient synthetic processes. beilstein-journals.orgchemrxiv.org

Biosynthetic and Metabolic Pathways Involving 3 Ethyl 5 Methylhexanoic Acid

Investigation of Microbial Biosynthesis of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are significant components of the cell membranes in many bacteria, particularly Gram-positive species, where they play a crucial role in maintaining membrane fluidity. nih.govfrontiersin.orgcreative-proteomics.com The biosynthesis of BCFAs is intricately linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. researchgate.netnih.gov

The general pathway for BCFA synthesis begins with the transamination of BCAAs to their corresponding α-keto acids, a reaction catalyzed by a branched-chain amino acid transaminase (BCAT). researchgate.netyoutube.com These α-keto acids are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to form short-chain branched acyl-CoA primers. nih.govnih.gov Specifically:

Valine is converted to isobutyryl-CoA. nih.gov

Leucine is converted to isovaleryl-CoA. nih.gov

Isoleucine is converted to anteiso-methylbutyryl-CoA (2-methylbutyryl-CoA). nih.gov

These primers are then elongated by the type II fatty acid synthase (FASII) system to produce a variety of BCFAs. nih.gov The initial condensation step is catalyzed by β-ketoacyl-ACP synthase III (FabH), which in many Gram-positive bacteria, shows a preference for these branched-chain acyl-CoA primers over the straight-chain acetyl-CoA. nih.govfrontiersin.orgnih.gov

The biosynthesis of a specific compound like 3-ethyl-5-methylhexanoic acid is not commonly described in standard microbial pathways. Its structure suggests a more complex origin. A plausible, though hypothetical, pathway could involve:

An initial primer derived from isoleucine metabolism (providing the methyl group at the 5-position).

Elongation by the FAS system.

Introduction of an ethyl group at the C-3 position, which is an unusual modification and would likely require a specific enzymatic activity not commonly found in primary fatty acid metabolism. This could potentially occur through a mechanism involving a specialized methyltransferase capable of adding an ethyl group, or via an alternative elongation pathway.

Metabolic Engineering Strategies for Production of Related Compounds

Metabolic engineering has been successfully employed to enhance the production of various BCFAs in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govresearchgate.net These strategies often focus on increasing the supply of branched-chain acyl-CoA primers and directing the metabolic flux towards BCFA synthesis.

Key metabolic engineering strategies include:

Replacement of FabH: The native FabH in E. coli preferentially uses acetyl-CoA, leading to straight-chain fatty acids (SCFAs). Replacing it with a FabH from a BCFA-producing bacterium (like Bacillus subtilis) that has a higher affinity for branched-chain acyl-CoAs can significantly increase the proportion of BCFAs. nih.gov

Enhancing Primer Availability: Overexpression of genes from the BCAA catabolic pathways, such as the BCKD complex, can increase the pool of available primers. nih.gov Additionally, engineering the upstream BCAA synthesis pathways can further boost the supply of precursors. nih.gov

Blocking Competing Pathways: Deleting genes involved in competing metabolic pathways, such as those for SCFA synthesis or fatty acid degradation, can further channel intermediates towards the desired BCFA products.

These approaches have led to significant improvements in BCFA titers and the proportion of BCFAs in the total free fatty acid pool. For instance, engineering the lipoylation pathways of 2-oxoacid dehydrogenases in E. coli resulted in strains producing up to 276 mg/L of BCFAs, which constituted 85% of the total free fatty acids. nih.gov

Table 1: Examples of Metabolic Engineering for BCFA Production

Host Organism Genetic Modification Strategy Target Compound(s) Titer/Percentage
Escherichia coli Engineered lipoylation of 2-oxoacid dehydrogenases, optimized BCAA pathway. General BCFAs 276 mg/L, 85% of total FFA nih.gov
Escherichia coli Replacement of native E. coli FabH with Bacillus subtilis FabH. General BCFAs 126 mg/L, 52% of total FFA nih.gov
Saccharomyces cerevisiae Expression of bacterial genes for methylmalonyl-CoA synthesis and a specialized synthase domain. Methyl BCFAs Confirmed presence, but low quantity researchgate.net

Enzymatic Biotransformations of this compound

While direct enzymatic biotransformations of this compound are not extensively documented, studies on structurally similar molecules, particularly intermediates in the synthesis of pharmaceuticals like Pregabalin (B1679071), provide insights into potential enzymatic reactions.

Enzymes such as lipases and nitrilases have been characterized for their activity on analogues of this compound. For example, the synthesis of (S)-3-cyano-5-methylhexanoic acid, a precursor to Pregabalin, has been achieved through the enzymatic hydrolysis of racemic esters or dinitriles. researchgate.netgoogleapis.com

Lipases: Lipases, such as those from Pseudomonas cepacia and Thermomyces lanuginosus, have been used for the enantioselective hydrolysis of racemic 3-cyano-5-methylhexanoic acid ethyl ester. researchgate.net These enzymes catalyze the hydrolysis of the ester bond, showing a preference for one enantiomer, which allows for the separation of the desired (S)-enantiomer. The reaction mechanism follows the typical lipase (B570770) catalytic cycle involving a serine-histidine-aspartate catalytic triad.

Nitrilases: Nitrilase enzymes can convert a nitrile group directly to a carboxylic acid group. They have been employed in the conversion of 2-isobutyl-succinonitrile to (S)-3-cyano-5-methylhexanoic acid. googleapis.com This reaction is highly enantioselective and avoids the need for a separate resolution step.

To enhance the efficiency of these biocatalytic processes, enzyme engineering and directed evolution techniques have been applied. For instance, the lipase from Thermomyces lanuginosus was engineered through site-saturation mutagenesis to improve its activity towards 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, a key intermediate in Pregabalin synthesis. A triple mutant (S88T/A99N/V116D) showed a 60-fold improvement in specific activity compared to the wild-type enzyme. researchgate.net These engineering efforts focus on modifying the enzyme's active site to better accommodate the non-natural substrate and to increase the enantioselectivity of the reaction.

In Vitro Metabolic Studies of this compound Analogues

The metabolism of BCFAs in mammalian systems is an area of active research. In vitro studies using cell lines, such as hepatocytes, and analyses of tissue lipids provide information on how these fatty acids are processed, elongated, and incorporated into complex lipids. nih.govnih.gov

Mammalian cells can elongate BCFAs to form very-long-chain fatty acids (VLCFAs). Studies have identified specific fatty acid elongase enzymes (ELOVL) that are active on branched-chain acyl-CoAs. For example, ELOVL3 is highly active in elongating iso- and anteiso-C17:0 acyl-CoAs. nih.gov

In vitro experiments with hepatocyte cell lines have shown that cells can take up and metabolize BCFAs. For instance, when treated with 12-methyltetradecanoic acid (12-MTA), cells showed an increase in 14-methylhexadecanoic acid, indicating that the original BCFA was elongated by two carbon units. nih.gov This suggests that if this compound were introduced to a similar in vitro system, it could potentially be elongated by enzymes of the ELOVL family.

Furthermore, BCFAs are incorporated into various complex lipids, including ceramides (B1148491) and cholesteryl esters, particularly in specialized tissues like the meibomian glands. nih.gov This indicates that cellular metabolism recognizes and utilizes these branched structures for specific biological purposes.

Chemical Reactivity and Derivatization of 3 Ethyl 5 Methylhexanoic Acid

Esterification and Hydrolysis Pathways

Esterification of 3-ethyl-5-methylhexanoic acid can be achieved through reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. This reaction is reversible. chemguide.co.uk To favor the formation of the ester, the water produced during the reaction is typically removed. For instance, the reaction of this compound with ethanol (B145695) would yield ethyl 3-ethyl-5-methylhexanoate. While specific literature on the esterification of this compound is not abundant, the principles of esterification are well-established for similar carboxylic acids like 3,5,5-trimethylhexanoic acid, which is reacted with various alcohols to produce fragrance compounds. google.com

The reverse reaction, hydrolysis, can be carried out under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis involves heating the ester with an excess of water and a strong acid catalyst, leading to the formation of the carboxylic acid and the corresponding alcohol. libretexts.orgchemguide.co.uk This process is also reversible. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction where the ester is heated with a strong base, such as sodium hydroxide (B78521). libretexts.orgchemguide.co.uk This process yields the salt of the carboxylic acid and the alcohol. libretexts.orgchemguide.co.uk Subsequent acidification of the salt solution regenerates the carboxylic acid. chemguide.co.uk A study on the enzymatic hydrolysis of 5-methyl-3-nitromethyl-hexanoic acid esters has shown stereoselective hydrolysis, indicating that biocatalysts can be used for specific transformations of related structures. google.com

Below is an interactive table summarizing the esterification and hydrolysis reactions.

ReactionReactantsProductsConditions
EsterificationThis compound, Alcohol (e.g., Ethanol)Ethyl 3-ethyl-5-methylhexanoate, WaterAcid catalyst (e.g., H₂SO₄), Heat
Acid HydrolysisEthyl 3-ethyl-5-methylhexanoate, WaterThis compound, EthanolAcid catalyst (e.g., HCl), Heat
Base Hydrolysis (Saponification)Ethyl 3-ethyl-5-methylhexanoate, Strong Base (e.g., NaOH)Sodium 3-ethyl-5-methylhexanoate, EthanolHeat

Reduction of Carboxylic Acid and Nitrile Intermediates

The carboxylic acid group of this compound can be reduced to a primary alcohol, 3-ethyl-5-methylhexan-1-ol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) as milder reagents are generally ineffective for reducing carboxylic acids.

In the synthesis of related compounds like pregabalin (B1679071), the reduction of a nitrile intermediate is a key step. google.com For example, (S)-3-cyano-5-methylhexanoic acid ethyl ester is a crucial intermediate that is reduced to form (S)-pregabalin. google.com This reduction is often achieved through catalytic hydrogenation. google.com The choice of catalyst can influence the stereoselectivity of the reaction. google.com For instance, the use of a chiral catalyst can lead to the formation of a specific enantiomer. google.com

The following table outlines the reduction of the carboxylic acid and a related nitrile intermediate.

Starting MaterialProductReagents/Conditions
This compound3-Ethyl-5-methylhexan-1-ol1. LiAlH₄, 2. H₃O⁺
(S)-3-Cyano-5-methylhexanoic acid ethyl ester(S)-PregabalinCatalytic Hydrogenation (e.g., H₂, Raney Ni)

Formation of Amide Derivatives

This compound can be converted into amide derivatives through various methods. A common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

In the context of synthesizing pregabalin, a related compound, the formation of an amide is a critical step. For instance, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid is a key intermediate. google.com This amide can be synthesized by reacting 3-isobutylglutaric anhydride (B1165640) with ammonia. google.com The resulting racemic amide is then resolved to obtain the desired (R)-enantiomer. google.com Another route involves the reaction of (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylethyl]amino}ethyl)hexanoic acid with triethylamine (B128534) and ethyl chloroformate, followed by quenching with aqueous ammonia. google.com

The table below details the formation of an amide derivative.

Starting MaterialIntermediateReagentProduct
3-Isobutylglutaric acid3-Isobutylglutaric anhydrideAcetic anhydride or Acetyl chloride(±)-3-(Carbamoylmethyl)-5-methylhexanoic acid

Regioselective and Stereoselective Functionalization

Regioselective and stereoselective functionalization of molecules like this compound is crucial for the synthesis of specific isomers. While direct functionalization of the alkyl chain of this compound is not widely reported, related synthetic sequences demonstrate these principles.

In the synthesis of (S)-Pregabalin, stereoselectivity is paramount. google.com One method involves the asymmetric opening of 3-isobutylglutaric anhydride with a chiral amine, such as (S)-(+)-1-phenylethylamine. google.com This reaction leads to the formation of a specific diastereomeric amide, which can then be further processed. google.com Another approach utilizes enzymatic hydrolysis, where an enzyme selectively hydrolyzes one enantiomer of an ester, leaving the other enantiomer enriched. For example, the enzymatic hydrolysis of 5-methyl-3-nitromethyl-hexanoic acid ethyl ester can be stereoselective. google.com

The following table illustrates a stereoselective reaction.

Starting MaterialChiral ReagentProduct
3-Isobutylglutaric anhydride(S)-(+)-1-Phenylethylamine(3S)-5-Methyl-3-(2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl)hexanoic acid

Exploration of Novel Chemical Modifications

Research into novel chemical modifications of this compound and its derivatives is driven by the search for new compounds with potentially useful properties. While specific examples for this compound are limited, the synthesis of related structures provides insight into potential modifications.

For example, the synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) has been achieved through various synthetic routes, including those involving azide (B81097) intermediates. google.com In one method, an azide of a specific formula is used as an intermediate. google.com This suggests that azido (B1232118) derivatives of this compound could be synthesized and potentially serve as precursors for other functional groups.

Further exploration could involve the introduction of different functional groups at various positions of the this compound backbone to create a library of new compounds for further study.

Structure-Reactivity Relationship Studies of this compound Derivatives

The study of structure-reactivity relationships helps in understanding how the specific arrangement of atoms in a molecule influences its chemical behavior. For derivatives of this compound, the presence of the ethyl group at the 3-position and the methyl group at the 5-position can influence the reactivity of the carboxylic acid group and other parts of the molecule.

For instance, in the context of enzymatic reactions, the stereochemistry of the substrate is often critical. The stereoselective enzymatic hydrolysis of 5-methyl-3-nitromethyl-hexanoic acid ester demonstrates that enzymes can differentiate between enantiomers, indicating a clear structure-reactivity relationship. google.com The efficiency and selectivity of such reactions are highly dependent on the precise fit between the substrate and the enzyme's active site.

Further studies could involve comparing the reaction rates of esterification or amide formation for a series of related carboxylic acids with varying substitution patterns to quantify the steric and electronic effects of the alkyl groups on the reactivity of the carboxyl group.

Advanced Analytical Characterization of 3 Ethyl 5 Methylhexanoic Acid

Chromatographic Methods for Separation and Purification

Chromatography is an indispensable tool for the separation and purification of 3-ethyl-5-methylhexanoic acid from reaction mixtures and for the assessment of its purity. The choice of chromatographic technique is dictated by the specific analytical goal, whether it be routine purity checks or the more complex task of resolving stereoisomers.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. While specific GC methods for this compound are not extensively detailed in the provided search results, the principles of GC can be applied to its analysis. For instance, related compounds like the ethyl ester of 3,5,5-trimethylhexanoic acid are analyzed using GC with a non-polar column and a temperature ramp. nist.gov This suggests that a similar approach could be effective for this compound, likely after derivatization to a more volatile ester form, such as the methyl or ethyl ester. The selection of the stationary phase and temperature programming would be critical to achieve good resolution and peak shape.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. In the context of related chiral molecules, HPLC is extensively used to determine enantiomeric purity. For example, in the synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, chiral HPLC is employed to confirm the optical purity of intermediates, achieving purities as high as 99.8% and 99.91%. google.comgoogle.com Similarly, the enantiomeric purity of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid has been determined to be greater than 99% using HPLC. google.com These examples underscore the capability of HPLC, particularly chiral HPLC, to quantify the proportion of each enantiomer in a sample of a chiral compound like this compound. The development of an HPLC method for this purpose would involve the selection of a suitable chiral stationary phase and a mobile phase that provides optimal separation of the enantiomers.

Table 1: HPLC Purity Data for Related Chiral Compounds

Compound Purity/Optical Purity HPLC Method
(3S)-5-methyl-3-(2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl) hexanoic acid 99.8% area (optical purity) Chiral HPLC
(3R)-5-methyl-3-(2-oxo-2-{[(1R)-1-phenylethyl]amino}ethyl)hexanoic acid 99.91% area (optical purity) Chiral HPLC
(R)-3-isobutylpentanedioic acid amide-((S)-1-phenylethyl)amide 95% area HPLC
(R)-CMH-ephedrine salt 99.3% area (optical purity) HPLC
(R)-3-(carbamoylmethyl)-5-methyl hexanoic acid >99% e.e. HPLC

Chiral Chromatography for Stereoisomer Separation

The separation of stereoisomers is a significant challenge in analytical chemistry, and chiral chromatography is the premier technique for this purpose. Since this compound possesses a chiral center, its enantiomers will have identical physical properties in a non-chiral environment, making their separation by standard chromatographic methods impossible. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The successful separation of stereoisomers of related hexanoic acid derivatives has been demonstrated using chiral HPLC. nih.gov For instance, the four stereoisomers of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103) were effectively resolved using a chiral OD-RH column with a gradient elution. nih.gov This highlights the potential for a similar approach to be applied to this compound. The choice of the CSP is critical and often requires screening of various phases to find one that provides adequate resolution for the target analyte.

Spectroscopic Analysis Techniques

Spectroscopic techniques are vital for the structural elucidation and characterization of molecules. A combination of infrared and nuclear magnetic resonance spectroscopy provides a comprehensive picture of the molecular structure of this compound.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For a carboxylic acid like this compound, the FTIR spectrum would be expected to show a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. While a specific FTIR spectrum for this compound was not found, the spectrum of a related compound, 2-ethylhexanoic acid, shows these characteristic peaks. nist.gov An infrared spectrum of a related azide (B81097) intermediate in a synthesis pathway also highlights a characteristic peak at 2134 cm⁻¹. google.com Raman spectroscopy, which is complementary to FTIR, could also be used to provide information about the carbon backbone and other non-polar bonds in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would provide information on the number of different types of protons, their connectivity, and their chemical environment. While a specific ¹H NMR spectrum for this compound is not available, data for the closely related 3-ethylhexane (B44089) can provide some insight into the expected signals for the ethyl and hexyl portions of the molecule. chemicalbook.com

The ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom in the molecule. The chemical shift of each carbon would indicate its type (e.g., carbonyl, methylene (B1212753), methyl). Again, while a specific spectrum for the target compound is not provided, the ¹³C NMR data for 3,5,5-trimethylhexanoic acid can serve as a reference for the expected chemical shifts of the carbons in a substituted hexanoic acid chain. chemicalbook.com A complete structural elucidation would involve the analysis of both ¹H and ¹³C NMR spectra, often supplemented with 2D NMR techniques like COSY and HSQC to establish the connectivity between protons and carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Related Compound: 3,5,5-Trimethylhexanoic Acid

Carbon Atom Chemical Shift (ppm)
C1 (C=O) ~180
C2 ~40-45
C3 ~30-35
C4 ~50-55
C5 ~30-35
C6 (CH₃) ~20-25
C(CH₃)₃ ~30
C(CH₃)₃ ~30

Note: These are approximate values based on the structure of 3,5,5-trimethylhexanoic acid and are for illustrative purposes only.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. The molecular ion peak (M+) for this compound is expected to be weak but generally observable. whitman.edu

Upon electron ionization, this compound undergoes characteristic fragmentation patterns. jove.com A notable fragmentation pathway for carboxylic acids is the McLafferty rearrangement, which is anticipated to produce a prominent peak in the mass spectrum of this compound. whitman.edujove.com This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

Another significant fragmentation process is alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. jove.com For short-chain carboxylic acids, this often leads to discernible peaks corresponding to the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). whitman.edulibretexts.org In branched-chain isomers, fragmentation tends to occur at the branching points due to the increased stability of the resulting tertiary carbocations. icm.edu.plchemguide.co.uk

The mass spectrum of this compound would likely exhibit a series of peaks separated by 14 mass units, corresponding to the sequential loss of methylene (-CH2-) groups from the alkyl chain. libretexts.org

Table 1: Predicted Prominent Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

Predicted FragmentDescription
M+Molecular Ion
M-17Loss of a hydroxyl radical
M-29Loss of an ethyl radical
M-43Loss of a propyl or isopropyl radical
M-45Loss of the carboxyl group
M-57Loss of a butyl or isobutyl radical
Base PeakOften arises from McLafferty rearrangement in carboxylic acids whitman.edujove.com

This table is predictive and based on general fragmentation patterns of branched-chain carboxylic acids. Actual experimental data may vary.

Optical Rotation and Chiral Purity Determination

This compound possesses two chiral centers, at the C3 and C5 positions, meaning it can exist as four possible stereoisomers. These enantiomers and diastereomers will rotate plane-polarized light in different directions and to different extents. masterorganicchemistry.com The determination of optical rotation is therefore essential for characterizing the specific stereoisomer present and its enantiomeric purity.

Optical activity is measured using a polarimeter, and the results are reported as the specific rotation. masterorganicchemistry.com The specific rotation is a characteristic physical property of a chiral compound and is calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter tube. masterorganicchemistry.com

The separation of the enantiomers of this compound is a prerequisite for determining the optical rotation of each. This can be achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. google.com Once separated, the optical purity of each enantiomer can be determined by measuring its specific rotation. A racemic mixture, containing equal amounts of two enantiomers, will exhibit no optical rotation. wikipedia.org

Table 2: Hypothetical Optical Rotation Data for Stereoisomers of this compound

StereoisomerSpecific Rotation ([α]D)
(3R, 5R)-3-ethyl-5-methylhexanoic acidValue would be determined experimentally
(3S, 5S)-3-ethyl-5-methylhexanoic acidEqual in magnitude and opposite in sign to (3R, 5R)
(3R, 5S)-3-ethyl-5-methylhexanoic acidValue would be determined experimentally
(3S, 5R)-3-ethyl-5-methylhexanoic acidEqual in magnitude and opposite in sign to (3R, 5S)

The values in this table are hypothetical and serve to illustrate the expected relationships between the specific rotations of the different stereoisomers.

Crystallization Techniques for Purification and Characterization

Crystallization is a fundamental technique for the purification of this compound, enabling the removal of impurities and the isolation of a single stereoisomer. The choice of solvent is a critical factor in the success of crystallization. For carboxylic acids, common solvents include water, ethanol (B145695), methanol, or mixtures thereof. google.comrochester.edu The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. google.com

Several crystallization methods can be employed:

Solution Crystallization: This involves dissolving the carboxylic acid in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by controlled cooling to induce crystallization. google.com Seeding the solution with a small crystal of the pure compound can facilitate this process. google.com

Antisolvent Crystallization: In this method, a second solvent (the antisolvent) in which the carboxylic acid is insoluble is added to a solution of the compound, causing it to precipitate out.

Melt Crystallization: This technique involves melting the compound and then slowly cooling it to allow for the formation of crystals. This method avoids the use of solvents.

Co-crystallization: Carboxylic acids are excellent candidates for forming co-crystals, where they crystallize with another molecule (a co-former) through hydrogen bonding. wjpps.com This can be used to modify the physical properties of the acid, such as its solubility and stability. wjpps.com

The purity of the resulting crystals can be assessed by techniques such as melting point determination, chromatography, and spectroscopy. For chiral compounds like this compound, crystallization can sometimes be used for chiral resolution, where one enantiomer preferentially crystallizes from a racemic solution.

Table 3: Common Solvents and Techniques for Carboxylic Acid Crystallization

Crystallization TechniqueCommon SolventsKey Considerations
Solution CrystallizationWater, Ethanol, Methanol, Acetic Acid, Toluene google.comrochester.eduTemperature gradient, cooling rate, seeding google.comgoogle.com
Antisolvent CrystallizationA solvent in which the compound is soluble, paired with one in which it is not.Rate of antisolvent addition, solvent/antisolvent ratio.
Co-crystallizationVarious, depending on the co-former. wjpps.comStoichiometry of the acid and co-former, hydrogen bonding interactions. wjpps.com

Computational and Theoretical Studies of 3 Ethyl 5 Methylhexanoic Acid

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are central to these investigations. researchgate.net

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. For a flexible molecule like 3-ethyl-5-methylhexanoic acid, with several rotatable single bonds, this process is complex. A thorough conformational analysis is necessary to identify the various low-energy conformers and the global minimum energy structure.

Systematic search algorithms can be used to explore the potential energy surface by rotating around the single bonds. nih.gov Each resulting conformation is then optimized to find the nearest local energy minimum. The relative energies of these conformers can be calculated to determine their population at a given temperature. Due to the chiral center at the C3 position, the conformational landscape can be intricate. The ethyl and isobutyl groups attached to the chiral center, along with the carboxylic acid group, can adopt numerous spatial arrangements, each with a distinct energy.

Table 1: Hypothetical Optimized Geometric Parameters for a Low-Energy Conformer of this compound

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-31G*)
Bond LengthC=O1.21 Å
C-O1.35 Å
O-H0.97 Å
C1-C21.53 Å
C2-C31.54 Å
C3-C(Ethyl)1.54 Å
C4-C51.53 Å
C5-C(Methyl)1.53 Å
Bond AngleO=C-O123°
C2-C1-O112°
C1-C2-C3110°
C2-C3-C4111°
Dihedral AngleH-O-C1-C2~180° (anti-periplanar)
C1-C2-C3-C4~60° (gauche)

Note: The values in this table are illustrative and represent typical bond lengths and angles for a carboxylic acid. Actual values would be obtained from specific quantum chemical calculations.

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific motions of the atoms can be made. nih.govmdpi.com

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid group, typically a broad band around 3000 cm⁻¹, and the sharp, intense C=O stretching vibration around 1710 cm⁻¹. nih.gov The C-H stretching and bending vibrations of the ethyl and methyl groups would also be present in the spectrum. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and limitations of the computational method. nih.gov

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
O-H StretchCarboxylic Acid35503300-2500 (broad)
C-H StretchAlkyl2960-28502960-2850
C=O StretchCarboxylic Acid17501720-1700
C-O-H BendCarboxylic Acid14201440-1395
C-O StretchCarboxylic Acid12501320-1210

Note: These are representative frequencies. The exact values depend on the specific conformer and the computational method used.

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and its chemical reactivity. mdpi.com Calculations can reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxylic acid group, specifically the non-bonding orbitals. The LUMO is expected to be the π* anti-bonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. mongoliajol.info

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential. For this molecule, the MEP would show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the acidic hydrogen of the carboxyl group, indicating the sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations can provide insights into the liquid state properties of this compound and its interactions in solution. nih.gov

In an MD simulation, the forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion, the trajectory of each atom can be tracked. This allows for the study of dynamic processes such as diffusion, conformational changes in a solvent, and the formation of hydrogen-bonded dimers, which are characteristic of carboxylic acids. acs.org Simulations of this compound in a solvent like water or a non-polar solvent would reveal details about its solvation shell and how intermolecular hydrogen bonds with the solvent or with other acid molecules influence its behavior. simtk.org

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. nih.gov For this compound, this could involve modeling its deprotonation to form the carboxylate anion. The pKa of the acid, a measure of its acidity, can be predicted computationally by calculating the Gibbs free energy change for the deprotonation reaction in a solvent. nih.gov

Reaction pathways can be explored by locating the transition state structures that connect reactants to products. The energy barrier, or activation energy, for a reaction can then be calculated, providing a measure of the reaction rate. For example, the esterification of this compound with an alcohol could be modeled to understand the reaction mechanism and predict the rate-determining step. acs.org Computational tools can also predict sites of reactivity, such as which C-H bond is most susceptible to radical abstraction. nih.gov

Chiral Discrimination Mechanisms and Theoretical Models

As a chiral molecule, this compound can exist as two enantiomers, (R)- and (S)-3-ethyl-5-methylhexanoic acid. The interaction of these enantiomers with other chiral molecules is stereospecific, a phenomenon known as chiral recognition. Theoretical models can be used to understand the mechanisms of chiral discrimination. mdpi.com

This is particularly relevant in areas such as chiral chromatography, where enantiomers are separated based on their differential interactions with a chiral stationary phase. Computational modeling can be used to study the formation of diastereomeric complexes between the enantiomers of this compound and a chiral selector molecule. acs.org By calculating the binding energies of the (R)- and (S)-enantiomer complexes, the enantioselectivity of the chiral selector can be predicted. acs.orgnih.gov These models can reveal the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the chiral recognition.

Environmental and Biogeochemical Aspects of 3 Ethyl 5 Methylhexanoic Acid

Biodegradation Pathways in Environmental Systems

One study on the fate of various BCFAs in an anaerobic river sediment consortium revealed that the degree of branching significantly impacts degradation. proquest.com BCFAs with tertiary carbon atoms were found to be biodegradable, likely through a β-oxidation pathway, whereas those with quaternary carbons were recalcitrant. proquest.com Given that 3-ethyl-5-methylhexanoic acid possesses a tertiary carbon at position 3, it is plausible that it could undergo anaerobic biodegradation via a similar mechanism.

The initial step in the β-oxidation of fatty acids involves the activation of the carboxyl group to a thioester, typically with Coenzyme A. Subsequently, a series of enzymatic reactions—dehydrogenation, hydration, oxidation, and thiolytic cleavage—shorten the carbon chain by two carbons in each cycle, producing acetyl-CoA. The presence of branches along the carbon chain can, however, necessitate additional enzymatic steps to bypass the steric hindrance. For this compound, the ethyl group at the C3 position would likely require specific isomerases or other enzymes to be metabolized.

In anaerobic environments, the breakdown of organic matter, including fatty acids, is a multi-step process involving hydrolysis, acidogenesis, acetogenesis, and finally methanogenesis. vt.edu During acidogenesis, complex organic molecules are fermented into shorter-chain volatile fatty acids (VFAs), hydrogen, and carbon dioxide. nih.gov It is conceivable that this compound could be a product of the microbial degradation of larger organic molecules or could be further broken down by syntrophic bacteria in conjunction with methanogens. mdpi.com

The table below summarizes the biodegradability of different types of branched-chain fatty acids based on the available literature, which can be used to infer the potential fate of this compound.

Branched-Chain Fatty Acid (BCFA) TypeBranching StructureReported Anaerobic BiodegradabilityPotential Degradation Pathway
Iso-acids (e.g., isobutyric acid, isovaleric acid)Methyl group on the penultimate carbonReadily biodegradableβ-oxidation
Anteiso-acids (e.g., 2-methylbutyric acid)Methyl group on the antepenultimate carbonReadily biodegradableβ-oxidation
Tertiary-carbon containing BCFAsBranch on a tertiary carbonBiodegradableβ-oxidation with specific enzymes
Quaternary-carbon containing BCFAsBranch on a quaternary carbonRecalcitrantβ-oxidation blocked

This table is illustrative and based on general findings for branched-chain fatty acids, not specifically for this compound.

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical are governed by its physical and chemical properties, such as solubility, vapor pressure, and its octanol-water partition coefficient (Kow), which indicates its tendency to sorb to organic matter in soil and sediment. Specific experimental data for this compound are scarce. However, as a carboxylic acid, its environmental mobility will be highly dependent on the pH of the surrounding medium.

In its protonated (acidic) form, this compound is expected to be less water-soluble and more likely to partition to organic matter in soil or sediment. Conversely, in its deprotonated (anionic) form at neutral or alkaline pH, its water solubility will increase, enhancing its potential for transport in surface water and groundwater.

The branching of the alkyl chain in this compound may also influence its environmental distribution. Generally, branching can lead to a less compact structure compared to a linear fatty acid of the same carbon number, which might slightly increase its water solubility and decrease its tendency to bioaccumulate.

The potential for volatilization from water or soil surfaces is expected to be low for this compound, especially in its anionic form, due to its carboxylic acid functional group.

The table below presents a qualitative prediction of the environmental fate and transport of this compound based on the behavior of similar organic acids.

Environmental CompartmentPredominant FormPotential MobilityKey Transport Processes
SoilpH-dependent (protonated or anionic)Low to moderateLeaching (as anion), sorption to organic matter (as acid)
WaterPredominantly anionic (at neutral pH)HighAdvection, dispersion
AirLowLowLimited volatilization
SedimentSorbed to organic matterLowResuspension, bioturbation

This table represents predicted behavior and is not based on experimental data for this compound.

Bioremediation Potential of Related Compounds

Bioremediation strategies often harness the metabolic capabilities of microorganisms to degrade environmental pollutants. While there is no specific information on the use of microorganisms to remediate sites contaminated with this compound, the broader field of bioremediation of environments impacted by organic acids and hydrocarbons provides relevant insights.

Microorganisms, particularly bacteria and fungi, are known to degrade a wide variety of hydrocarbons and their derivatives. The success of bioremediation depends on several factors, including the presence of microorganisms with the appropriate metabolic pathways, nutrient availability (such as nitrogen and phosphorus), and suitable environmental conditions (e.g., pH, temperature, and oxygen levels). vt.edu

For sites contaminated with branched-chain fatty acids, a potential bioremediation approach would involve stimulating the growth of indigenous microbial populations capable of β-oxidation. This could be achieved through the addition of nutrients (biostimulation) or by introducing specialized microorganisms (bioaugmentation).

In anaerobic settings, such as contaminated sediments or industrial wastewater sludge, the syntrophic relationship between fatty acid-oxidizing bacteria and methanogenic archaea is crucial for the complete mineralization of the organic compounds to methane and carbon dioxide. mdpi.com Enhancing these syntrophic interactions could be a key strategy for the bioremediation of environments containing BCFAs.

Research into the anaerobic digestion of lipid-rich wastes has shown that long-chain fatty acids can be effectively converted to biogas. vt.edu While high concentrations of some fatty acids can be inhibitory to microbial activity, acclimatized microbial consortia can efficiently carry out the degradation. mdpi.com This suggests that, under the right conditions, microbial systems could be engineered to treat waste streams containing compounds like this compound.

The following table outlines general bioremediation strategies that could be applicable to environments contaminated with branched-chain fatty acids.

Bioremediation StrategyDescriptionKey Microbial ProcessesApplicable to BCFAs?
Biostimulation Addition of nutrients (N, P) and/or electron acceptors (e.g., oxygen) to enhance the activity of indigenous microorganisms.Aerobic or anaerobic respiration, fermentation.Likely effective in stimulating the degradation of biodegradable BCFAs.
Bioaugmentation Introduction of specific microbial strains or consortia with known degradative capabilities.Specialized enzymatic pathways for recalcitrant compounds.Potentially useful if indigenous populations are insufficient or lack the necessary enzymes for branched structures.
Anaerobic Digestion Use of a mixed microbial culture in the absence of oxygen to break down organic matter into biogas.Hydrolysis, acidogenesis, acetogenesis, methanogenesis.A plausible technology for waste streams containing BCFAs, leading to energy recovery.

This table presents general bioremediation principles and their potential applicability to branched-chain fatty acids.

Future Directions and Research Gaps in 3 Ethyl 5 Methylhexanoic Acid Chemistry

Development of Novel Stereoselective Synthetic Methods

The synthesis of specific stereoisomers of 3-ethyl-5-methylhexanoic acid is of paramount importance, particularly for its use in pharmaceuticals where chirality can dictate efficacy and safety. Current research has highlighted the potential of asymmetric synthesis to produce enantiomerically pure forms of related compounds, a methodology that could be further refined for this compound.

One promising approach involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. For instance, asymmetric hydrogenation using rhodium catalysts with chiral ligands like Me-DuPHOS has been successful in producing the desired (S)-enantiomer of a related precursor, 3-cyano-5-methylhexanoate, with high enantiomeric excess. researchgate.net Future research could focus on adapting and optimizing such catalytic systems specifically for the synthesis of (3S)-3-ethyl-5-methylhexanoic acid. chemspider.com

Another area for development is the use of organocatalysis, which avoids the use of potentially toxic and expensive heavy metals. Chiral organocatalysts could offer a more sustainable and cost-effective route to stereoselective synthesis. Further investigation into novel chiral amines or phosphoric acids as catalysts could lead to efficient and highly selective synthetic pathways.

Advanced Biocatalytic Systems for Efficient Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity and milder reaction conditions compared to traditional chemical methods. The enzymatic resolution of racemic mixtures is a key strategy, and several studies have demonstrated the utility of lipases and nitrilases in producing enantiomerically enriched precursors.

For example, immobilized lipase (B570770) from Pseudomonas cepacia has been effectively used for the enantioselective hydrolysis of 3-cyano-5-methylhexanoic acid ethyl ester. researchgate.net Similarly, a mutant of Talaromyces thermophilus lipase has shown high hydrolytic activity towards a related ester, yielding the (S)-enantiomer with high conversion rates. nih.gov

Future research should focus on several key areas to advance biocatalytic production:

Enzyme Engineering: Directed evolution and site-directed mutagenesis can be employed to create novel enzyme variants with enhanced activity, stability, and selectivity towards this compound or its precursors.

Immobilization Techniques: Developing more robust and efficient immobilization methods for enzymes can improve their reusability and operational stability, making the process more economically viable for large-scale production. nih.gov

Whole-Cell Biocatalysts: Utilizing whole microbial cells can eliminate the need for costly enzyme purification and cofactor regeneration. Screening for and engineering new microbial strains with efficient metabolic pathways for the production of the desired acid is a promising direction.

Enzyme/OrganismSubstrateProductKey Findings
Immobilized Pseudomonas cepacia lipase3-cyano-5-methylhexanoic acid ethyl ester(S)-3-cyano-5-methylhexanoic acid ethyl esterHigh tolerance to substrate concentrations up to 2.0 M. researchgate.net
Talaromyces thermophilus lipase mutant2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester(S)-2-carboxyethyl-3-cyano-5-methylhexanoic acidImmobilized enzyme retained high conversion rates after multiple uses. nih.gov
Arthrobacter sp. ZJB-09277rac-3-cyano-5-methylhexanoic acid esters(S)-3-cyano-5-methylhexanoic acidSteric effect of the alcohol moiety influences activity and enantioselectivity. researchgate.net

Comprehensive Understanding of Biotransformation Pathways

While biocatalytic methods show great promise, a comprehensive understanding of the underlying biotransformation pathways is often lacking. Detailed knowledge of the metabolic routes, enzymes involved, and regulatory mechanisms within microorganisms is crucial for optimizing production and overcoming metabolic bottlenecks.

Future research should employ a multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics to elucidate the complete biotransformation pathway of this compound. This will involve:

Identifying and Characterizing Key Enzymes: Isolating and characterizing the specific enzymes responsible for the key steps in the biosynthetic pathway.

Metabolic Flux Analysis: Quantifying the flow of metabolites through the pathway to identify rate-limiting steps and potential targets for genetic engineering.

Pathway Reconstruction: Building computational models of the metabolic network to simulate and predict the effects of genetic modifications and process conditions.

Understanding the degradation pathways of related compounds, such as the catabolism of the amino acid isoleucine, which involves the formation of propionyl-CoA and acetyl-CoA, can provide valuable insights into the potential metabolic fate of this compound. wikipedia.org

Applications in Materials Science and Polymer Chemistry (non-biological)

The potential applications of this compound extend beyond the realm of pharmaceuticals. Its unique branched structure could impart desirable properties to polymers and other materials. Research in this area is still in its infancy, representing a significant gap and opportunity.

Potential areas for exploration include:

Plasticizers: The ester derivatives of this compound could be investigated as novel plasticizers for polymers like PVC, potentially offering improved flexibility and lower volatility compared to existing options.

Lubricants and Surfactants: The branched alkyl chain of the acid could be beneficial in the formulation of synthetic lubricants and surfactants, where it may enhance thermal stability and surface activity. The properties of related branched-chain acids, such as 2-ethylhexanoic acid, in these applications suggest a similar potential for this compound. nih.gov

Monomers for Specialty Polymers: The carboxylic acid functionality allows it to be used as a monomer in polymerization reactions. Polymers incorporating this branched structure might exhibit unique thermal or mechanical properties.

Further research is needed to synthesize and characterize polymers and materials derived from this compound and to evaluate their performance in these potential applications.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of chemical synthesis and biocatalytic processes presents an ideal opportunity for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate research and development by predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic pathways. rjptonline.org

In the context of this compound, AI and ML can be applied to:

Reaction Prediction: Machine learning models, trained on large datasets of chemical reactions, can predict the most likely products and yields for the synthesis of this compound under various conditions. jetir.org This can help chemists to prioritize promising synthetic routes and avoid unproductive experiments.

Optimization of Biocatalysis: AI algorithms can be used to model and optimize the complex interplay of factors affecting biocatalytic processes, such as enzyme concentration, substrate loading, temperature, and pH. This can lead to significant improvements in yield and efficiency.

De Novo Enzyme Design: Machine learning can be used to design novel enzymes with tailored properties for the specific synthesis of this compound. By learning the relationship between protein sequence and function, these models can propose new enzyme variants with enhanced catalytic capabilities.

The primary challenge in this area is the availability of high-quality, large-scale datasets. Future efforts should focus on generating and curating comprehensive datasets of reactions and biocatalytic processes related to this compound to train more accurate and reliable AI and ML models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-ethyl-5-methylhexanoic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via alkylation of methylhexanoate derivatives using ethyl halides under basic conditions. For example, patents describe methods involving catalytic hydrogenation or Grignard reactions for branched-chain carboxylic acids, such as starting from 2-ethylhexanol and employing acid-catalyzed esterification followed by hydrolysis . Key steps include controlling reaction temperature (60–80°C) and using anhydrous solvents to minimize side reactions.

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For instance, the methyl and ethyl substituents produce distinct splitting patterns in ¹H NMR (e.g., δ 0.8–1.5 ppm for methyl/ethyl groups). Gas Chromatography-Mass Spectrometry (GC-MS) can validate purity, with retention indices compared to standards like hexanoic acid derivatives. Infrared (IR) spectroscopy identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Q. What are the known biochemical interactions of this compound?

  • Methodological Answer : The compound’s derivatives, such as 3-aminomethyl-5-methylhexanoic acid, are studied for enzymatic interactions. For example, nitrilase enzymes can be engineered to hydrolyze nitrile groups in structurally similar compounds, producing chiral intermediates. Researchers should perform enzyme kinetic assays (e.g., Michaelis-Menten plots) to quantify catalytic efficiency and substrate specificity .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP) in hydrogenation reactions can enhance enantiomeric excess (ee). For instance, modifying reaction conditions (e.g., pressure, solvent polarity) and screening transition-metal catalysts (e.g., Ru or Rh complexes) may improve stereochemical outcomes. Parallel experiments with HPLC chiral columns (e.g., Chiralpak AD-H) are necessary to monitor ee .

Q. What challenges arise in interpreting conflicting spectroscopic data for structural elucidation?

  • Methodological Answer : Discrepancies between NMR and X-ray crystallography data often stem from dynamic molecular conformations. Researchers should employ computational tools (e.g., DFT calculations) to model low-energy conformers and compare simulated spectra with experimental results. Cross-validation using 2D NMR techniques (e.g., COSY, HSQC) resolves ambiguities in proton coupling .

Q. How does this compound interact with specific enzymes like nitrilase?

  • Methodological Answer : Molecular docking studies can predict binding affinities between the compound’s carboxylate group and nitrilase active sites. Site-directed mutagenesis of enzyme residues (e.g., Glu 144 in nitrilase) followed by activity assays identifies critical interaction points. Researchers should also analyze pH-dependent activity profiles to assess protonation effects on catalysis .

Data Analysis and Reporting

Q. How should researchers address reproducibility issues in synthesizing this compound?

  • Methodological Answer : Strict adherence to reaction stoichiometry and documentation of batch-specific variables (e.g., solvent purity, humidity) is essential. Statistical tools like Design of Experiments (DoE) can identify critical process parameters. Raw data (e.g., GC chromatograms, NMR spectra) must be archived with metadata to enable replication .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

  • Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation and electrostatic discharge. Safety protocols include installing explosion-proof equipment and conducting Hazard and Operability (HAZOP) studies. Toxicity data for analogous compounds (e.g., hexanoic acid derivatives) should guide risk assessments .

Tables for Key Data

Property Analytical Method Typical Value Reference
Boiling PointGC-MS~245°C (estimated for homologs)
pKaPotentiometric Titration~4.8–5.2 (carboxylic acid group)
Enantiomeric Excess (ee)Chiral HPLC85–95% (optimized conditions)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.